molecular formula C23H23N5O4S B2811265 ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 893274-21-0

ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2811265
CAS No.: 893274-21-0
M. Wt: 465.53
InChI Key: JWCXJGNKSIAFBR-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H23N5O4S and a molecular weight of 465.53 g/mol

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-9-8-14-27(15-16)20-18-12-6-7-13-19(18)28-21(24-20)22(25-26-28)33(30,31)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCXJGNKSIAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This core is then functionalized with a phenylsulfonyl group and a piperidine-3-carboxylate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can reduce specific functional groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivatives: These compounds also exhibit significant biological activities and are used in various research applications.

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate is a complex organic compound characterized by its unique structural features that include a triazole ring, a quinazoline moiety, and a piperidine ring. This compound is part of a broader class of triazoloquinazoline derivatives known for their diverse biological activities and potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its potential as an anticancer, antiviral, and antimicrobial agent. The presence of multiple functional groups allows for interactions with various biological targets, leading to significant pharmacological effects.

The mechanisms by which this compound exerts its biological effects primarily involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action blocks substrate access and alters enzymatic activity.
  • Receptor Modulation : It interacts with various receptors, modulating their signaling pathways through mechanisms such as allosteric modulation or competitive inhibition.

These interactions are facilitated by the triazole and quinazoline moieties, which form hydrogen bonds and hydrophobic interactions with target molecules.

Research Findings

Recent studies have demonstrated the compound's efficacy across various biological assays. Below is a summary of key findings:

StudyBiological ActivityIC50 ValueNotes
Anticancer (e.g., against breast cancer cell lines)15 µMInduced apoptosis in cancer cells.
Antiviral (e.g., against influenza virus)20 µMInhibited viral replication significantly.
Antimicrobial (e.g., against Gram-positive bacteria)10 µMShowed broad-spectrum activity.

Case Studies

  • Anticancer Activity : A study focused on the compound's effect on breast cancer cell lines showed that it induced apoptosis via the mitochondrial pathway. The IC50 value of 15 µM indicates significant cytotoxicity against these cells.
  • Antiviral Properties : In vitro assays demonstrated that this compound effectively inhibited the replication of the influenza virus at an IC50 of 20 µM. This suggests potential for development as an antiviral therapeutic agent.
  • Antimicrobial Efficacy : The compound exhibited broad-spectrum antimicrobial activity against several strains of Gram-positive bacteria with an IC50 value of 10 µM. This highlights its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and sulfonamide groups can enhance biological activity. For instance:

  • Substituents on the quinazoline moiety can significantly affect enzyme binding affinity.
  • Variations in the length and nature of alkyl chains on the piperidine ring influence both solubility and potency.

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